N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold linked to a phenyl ring substituted with a methyl group and a trifluoromethylbenzene sulfonamide moiety. Sulfonamides are well-known for their broad pharmacological applications, including kinase inhibition, antimicrobial activity, and enzyme modulation.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S2/c1-12-7-8-13(18-25-16-6-3-9-24-19(16)29-18)10-17(12)26-30(27,28)15-5-2-4-14(11-15)20(21,22)23/h2-11,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTHWWLBNAANDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines . This reaction proceeds smoothly under mild conditions and is useful for the synthesis of functional molecules containing the thiazolo[5,4-b]pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development. Its sulfonamide functional group is also associated with various pharmacological properties.
Antimicrobial Properties
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds derived from this class have shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ciprofloxacin and vancomycin .
- Antifungal Activity : Some derivatives display potent antifungal effects against strains such as Candida albicans and Aspergillus flavus, often outperforming commercial antifungal agents .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that thiazolo-pyridine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Cytotoxicity Against Cancer Cells
There is emerging evidence that compounds containing thiazolo-pyridine moieties exhibit cytotoxic effects on various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Case Studies and Research Findings
A selection of studies highlights the applications and effectiveness of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide:
Mechanism of Action
The mechanism of action of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound’s thiazolo-pyridine core distinguishes it from analogs with thiophene-pyridine () or triazole-triazine systems. This heterocyclic variation likely influences target selectivity and binding affinity.
- The second analog () has a bulky tert-butyl group and triazole-propyl chain , which may reduce solubility but increase steric hindrance, possibly affecting pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Physicochemical Comparisons
Implications :
- The target compound’s moderate lipophilicity balances permeability and solubility, whereas the triazole-triazine analog’s high logP may limit bioavailability.
Biological Activity
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 405.5 g/mol. Its structure includes trifluoromethyl and sulfonamide functional groups that enhance its biological efficacy.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets phosphoinositide 3-kinase (PI3K), blocking its activity and thereby disrupting signaling pathways critical for tumor growth .
- Antiproliferative Activity : Research indicates that derivatives of thiazolo[5,4-b]pyridine compounds demonstrate antiproliferative properties comparable to established chemotherapeutics like cisplatin against various human cancer cell lines .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies show that this compound exhibits significant cytotoxicity against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) .
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its binding affinity and specificity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Broad Spectrum Activity : It has been reported to exhibit activity against various bacterial strains, including drug-resistant strains. This suggests potential applications in treating infections where conventional antibiotics fail .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of this compound:
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl group at C3, thiazolo-pyridine integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₀H₁₄F₃N₃O₂S₂).
- X-ray Crystallography : Resolves stereoelectronic effects of the thiazolo-pyridine and sulfonamide groups, though crystallization may require slow evaporation from DCM/hexane .
How can reaction conditions be optimized to improve yields in the final coupling step?
Q. Advanced
- Solvent Selection : DMF or DMSO enhances solubility of aromatic intermediates, but switching to THF with catalytic DMAP may reduce side reactions .
- Temperature Control : Maintaining 60–70°C during coupling avoids decomposition of the sulfonamide group.
- Catalysis : Pd(PPh₃)₄ (2 mol%) accelerates Suzuki-Miyaura-type couplings for analogous thiazolo-pyridine systems .
- Yield Tracking : Use in-situ FTIR or reaction sampling with LC-MS to identify bottlenecks (e.g., unreacted starting material) .
What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to map interactions between the sulfonamide group and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thiazolo-pyridine moiety in hydrophobic pockets.
- QSAR Models : Train models on analogs (e.g., 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) to correlate substituent effects with activity .
How should researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Assay Replication : Test the compound in standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM) to minimize variability .
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the sulfonamide in serum-containing media) that may alter activity .
- Structural Analog Comparison : Benchmark against derivatives (e.g., bromo- or fluoro-substituted analogs) to isolate substituent-specific effects .
What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
Q. Advanced
- Core Modifications : Synthesize analogs with variations in the thiazolo-pyridine ring (e.g., 5,7-dimethyl substitution) or sulfonamide para-substituents .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (trifluoromethyl group).
- In Vivo Profiling : Assess pharmacokinetics in rodent models with microsampling LC-MS to link structural features to bioavailability .
How can the compound’s stability under varying storage and experimental conditions be systematically evaluated?
Q. Advanced
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 2–12), and elevated temperatures (40°C/75% RH) for 14 days .
- Analytical Monitoring : Track degradation via UPLC-PDA (photodiode array) and quantify impurities using charged aerosol detection (CAD).
- Lyophilization : Assess stability in lyophilized form (trehalose matrix) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
